pKa Comparison: 2-COOH Isomer Exhibits Significantly Lower Predicted Acidity Than the 3-COOH Regioisomer
The predicted acid dissociation constant (pKa) of 1-(Methylsulfonyl)piperidine-2-carboxylic acid is 3.42 ± 0.20, compared to a predicted pKa of 4.28 ± 0.20 for the 3-carboxylic acid positional isomer . This approximately 0.86 log unit difference means the 2-isomer exists predominantly in the ionized (carboxylate) form at a lower pH than the 3-isomer, which can be advantageous for aqueous solubility and salt formation under physiologically relevant conditions .
| Evidence Dimension | Predicted acid dissociation constant (pKa) for the carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 3.42 ± 0.20 (Predicted) |
| Comparator Or Baseline | 1-(Methylsulfonyl)piperidine-3-carboxylic acid: pKa = 4.28 ± 0.20 (Predicted) |
| Quantified Difference | ΔpKa ≈ −0.86 (target is ~7.2× more acidic than the 3-isomer under standard conditions) |
| Conditions | Predicted values from ChemicalBook using ACD/Labs Percepta platform; experimental confirmation not yet reported in the primary literature |
Why This Matters
When solubility, salt formation, or pH-dependent partitioning is a selection criterion, the 2-isomer's distinctly lower pKa provides a measurable differentiation from the 3-isomer, guiding procurement for applications where a stronger acid is required.
